8-Oxoerythraline
Description
8-Oxoerythraline is a tetracyclic erythrinan alkaloid isolated from various species of the Erythrina genus, including E. verna, E. arborescens, and E. latissima . Structurally, it is characterized by a ketone group at the C-8 position, distinguishing it from its parent compound erythraline, which lacks this oxidation . The compound is typically obtained via oxidation of erythraline using reagents like Mn(salen), followed by isolation via preparative HPLC-DAD . Its molecular formula is C₁₈H₁₉NO₃, and its spectral data (HRESI-MS, 1H-NMR) confirm the presence of the 8-oxo functional group .
Properties
CAS No. |
58779-40-1 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-14-one |
InChI |
InChI=1S/C18H17NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-3,6-8,13H,4-5,9-10H2,1H3/t13-,18-/m0/s1 |
InChI Key |
RNCIERMYMLFYAO-UGSOOPFHSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Oxoerythraline involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like methylene chloride to isolate the alkaloids from the plant material . The chemical synthesis of erythrinan alkaloids, including 8-Oxoerythraline, often employs the Diels-Alder reaction, which involves the reaction of activated butadienes with dioxopyrroline . This method allows for the regiospecific and stereoselective formation of erythrinan derivatives .
Chemical Reactions Analysis
8-Oxoerythraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) for reduction processes . The major products formed from these reactions include erythraline and other erythrinan derivatives . The presence of functional groups such as methoxy and oxo groups in the molecule allows for diverse chemical transformations .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 8-Oxoerythraline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 8-Oxoerythraline increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Erythrinan alkaloids share a common tetracyclic skeleton but differ in functional groups and oxidation states. Key structural analogs include:
| Compound | Key Structural Features | Source |
|---|---|---|
| 8-Oxoerythraline | C-8 ketone | E. verna, E. arborescens |
| Erythraline | C-8 unmodified (no ketone) | E. lysistemon, E. latissima |
| 8-Oxoerythraline epoxide | C-8 ketone + epoxide at C-1/C-2 | E. x bidiwillii |
| Erysotrine | C-8 hydroxyl, C-11 methoxy | E. latissima |
| Erysodine | C-8 hydroxyl, C-11 unmodified | E. lysistemon |
The epoxide derivative of 8-oxoerythraline (compound 5) is distinguished by NMR signals at δ 3.58 (H-2) and 4.07 (H-1) with J = 4.0 Hz, indicative of the epoxide ring . In contrast, erythraline lacks these signals due to the absence of oxidation at C-8 .
Pharmacological Activity Comparison
8-Oxoerythraline demonstrates superior cytotoxicity against hepatocellular carcinoma (Hep-G2) compared to other erythrinan alkaloids, as shown below:
| Compound | IC₅₀ (µg/mL) Hep-G2 | IC₅₀ (µg/mL) HEP-2 |
|---|---|---|
| 8-Oxoerythraline | 3.89 | 18.50 |
| Erythraline | 17.60 | 15.90 |
| Erysodine | 11.80 | 19.90 |
| Erysotrine | 15.80 | 21.60 |
| Doxorubicin | 3.64–3.96 | 2.97–3.96 |
Data adapted from Mohammed et al. (2012) . However, its activity against HEP-2 is less pronounced, highlighting selectivity differences among analogs .
Spectral Differentiation
- HRESI-MS : 8-Oxoerythraline shows a molecular ion peak at m/z 298.1443 [M+H]⁺, consistent with its molecular formula . Erythraline, lacking the C-8 ketone, has a lower mass (m/z 282.1494 [M+H]⁺) .
- 1H-NMR : The C-8 ketone in 8-oxoerythraline deshields adjacent protons, resulting in distinct signals for H-7 (δ 7.19) and H-14 (δ 6.60) . Erythraline’s H-8 proton appears as a multiplet near δ 3.0–3.5 .
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